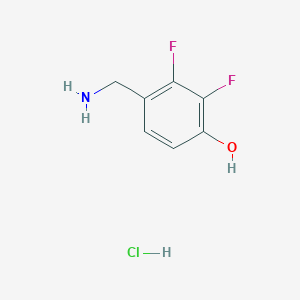![molecular formula C13H14FN3O3 B2485746 3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2097894-29-4](/img/structure/B2485746.png)
3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one, also known as Linezolid, is a synthetic antibiotic used to treat various bacterial infections. It was first approved by the FDA in 2000 and has since become a popular choice for treating infections caused by Gram-positive bacteria.
科学的研究の応用
Azomethine Ylide Generation
The compound is used in generating nonstabilized azomethine ylides through decarboxylative condensation with α-amino acids. These ylides are then involved in producing various heterocycles, such as pyrrolidines, pyrrolines, and oxazolidines. This process utilizes intermediary 5-oxazolidinones and is significant for synthetic chemistry (Tsuge, Kanemasa, Ohe, & Takenaka, 1987).
Synthesis of Stable Isotope-Labeled Antibacterial Agents
The compound is instrumental in synthesizing stable isotope-labeled antibacterial agents. An example is the preparation of [13CD3]RWJ-416457, where the compound is acetylated with CD313COCl in pyridine. The process involves constructing a multiple isotope-labeled pyrazole ring, contributing to the development of antibacterial drugs (Lin & Weaner, 2012).
Metabolism Study in Antibacterial Drugs
In studies on the metabolism of antibacterial drugs like FYL-67, a novel linezolid analogue, the compound is crucial for identifying phase I metabolites. Understanding the metabolic pathway of such drugs is essential for developing analytical methods for their quantification in biological samples, aiding in pharmacodynamics and toxicodynamics studies (Sang et al., 2016).
Treatment of Experimental Actinomycetoma
Oxazolidinone derivatives, including the compound , have shown effectiveness in treating experimental murine actinomycetoma caused by Nocardia brasiliensis. This finding opens potential therapeutic avenues for treating mycetoma in patients affected by this bacterial infection (Espinoza-González et al., 2008).
Chemosensory Applications
The compound has been used in synthesizing fluoroionophores that serve as selective ratiometric and colorimetric chemosensors for Al(3+), based on internal charge transfer (ICT). This has implications in the field of chemical sensing and analysis (Maity & Govindaraju, 2010).
作用機序
Target of action
The compound contains a fluoropyridine moiety, which is often used in medicinal chemistry due to its interesting and unusual physical, chemical, and biological properties . The presence of the strong electron-withdrawing substituent in the aromatic ring can influence the compound’s reactivity and interaction with biological targets .
Mode of action
The exact mode of action would depend on the specific biological target of the compound, which is currently unknown. The fluoropyridine moiety can potentially interact with various enzymes or receptors in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the biological system in which it’s administered. Fluorinated compounds are often used in drug design because they can improve the metabolic stability and bioavailability of the drug .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the fluoropyridine moiety in the compound can potentially enhance its stability and reactivity .
特性
IUPAC Name |
3-[1-(5-fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3/c14-10-5-9(6-15-7-10)12(18)16-2-1-11(8-16)17-3-4-20-13(17)19/h5-7,11H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUVVLMLLZHODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)C3=CC(=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2485663.png)
![ethyl 2-(2-(benzo[d]isoxazol-3-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2485665.png)
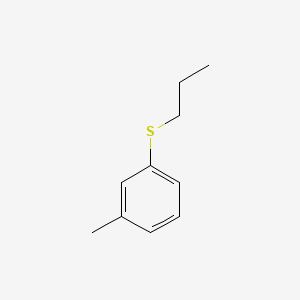
![(2-Chloro-6-ethylpyridin-4-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2485670.png)
![5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B2485671.png)
![4-(3,5-Difluorophenyl)-2-[(2-methoxyethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2485672.png)
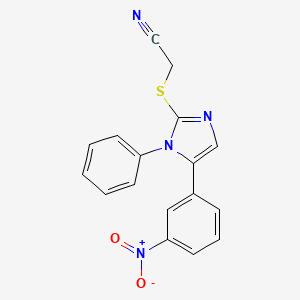
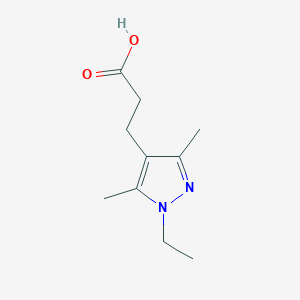
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2485678.png)
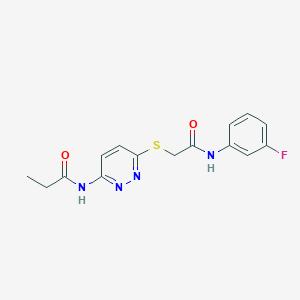
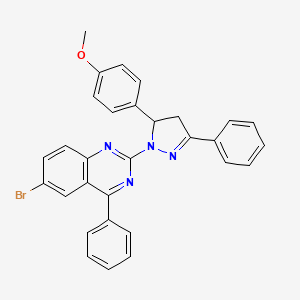
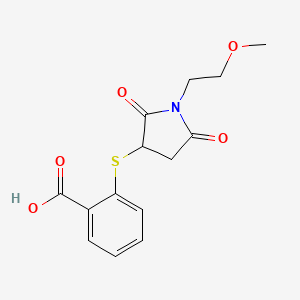
![3-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/no-structure.png)
